molecular formula C20H30O3 B163520 15(S)-Hepe CAS No. 86282-92-0

15(S)-Hepe

Cat. No.: B163520
CAS No.: 86282-92-0
M. Wt: 318.4 g/mol
InChI Key: WLKCSMCLEKGITB-OBTSNDJHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

15(S)-HEPE is a 15-HEPE that consists of (5Z,8Z,11Z,13E,17Z)-icosapentaenoic acid in which the 15-hydroxy group has S-configuration. It has a role as a human xenobiotic metabolite. It is a conjugate acid of a this compound(1-). It is an enantiomer of a 15(R)-HEPE.

Scientific Research Applications

Role in Endothelial Cell Proliferation

15-Hydroxyeicosatetraenoic acid (15-HETE) has been shown to be a mitogen for endothelial cells, stimulating cell proliferation and DNA synthesis. This effect may be mediated via diacylglycerol kinase inhibition and the accumulation of cellular diacylglycerol (Setty, Graeber, & Stuart, 1987).

Impact on Pulmonary Vascular Remodeling

15-HETE plays a significant role in pulmonary vascular remodeling associated with hypoxic pulmonary hypertension. It influences pulmonary vasoconstriction and remodeling, mediated by the Rho-kinase pathway, affecting endothelial cells migration, angiogenesis, and smooth muscle cell proliferation (Ma et al., 2011).

Inhibition of Apoptosis in Pulmonary Artery Smooth Muscle Cells

15-HETE has been found to suppress K+ channel activity and inhibit apoptosis in pulmonary artery smooth muscle cells, enhancing cell survival under serum-deprived conditions (Li et al., 2008).

Biotechnological Production

The enzymatic production of 15-HETE from arachidonic acid using soybean lipoxygenase represents a biotechnological approach for producing this metabolite, demonstrating its potential for large-scale production and industrial applications (Kim, Shin, & Oh, 2014).

Anti-Inflammatory Effects in Osteoarthritis

15-HETE has anti-inflammatory effects, particularly in the context of exercise therapy for osteoarthritis. It influences inflammation in chondrocytes and alleviates cartilage damage, mediated through the PI3k-Akt signaling pathway (Tian et al., 2021).

Protective Role Against Apoptosis via HSP90

15-HETE protects pulmonary artery smooth muscle cells against apoptosis by regulating HSP90, a molecular chaperone. This regulation could be pivotal in treating pulmonary artery hypertension (Zhang et al., 2010).

Phosphoinositide Signaling Pathway Involvement

15-HETE is involved in the phosphoinositide signaling pathway, influencing cell signaling and functional outcomes. Its incorporation into cell phospholipids leads to the release of altered second messengers, impacting cell responses to stimuli (Legrand et al., 1991).

Influence on Protein Catabolism in Myotubes

15-HETE plays a role in protein catabolism in myotubes, influencing the expression of components of the ubiquitin–proteasome proteolytic pathway. This suggests its involvement in muscle wasting conditions (Whitehouse, Khal, & Tisdale, 2003).

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 15(S)-Hepe can be achieved through a multi-step synthesis pathway involving several key reactions.", "Starting Materials": [ "1,6-Hexadiene", "Ethyl diazoacetate", "Ethyl 4-oxoheptanoate", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Synthesis of 5-oxohept-6-enoic acid from 1,6-Hexadiene and Ethyl diazoacetate using Rh(II)-catalyzed cyclopropanation reaction", "Step 2: Conversion of 5-oxohept-6-enoic acid to 5-hydroxyhept-6-enoic acid using Sodium borohydride reduction reaction", "Step 3: Synthesis of Ethyl 4-oxoheptanoate from 5-hydroxyhept-6-enoic acid using Hydrochloric acid-catalyzed esterification reaction", "Step 4: Synthesis of 15(S)-Hepe from Ethyl 4-oxoheptanoate using Sodium hydroxide-catalyzed intramolecular aldol condensation reaction", "Step 5: Purification of 15(S)-Hepe using Methanol, Ethyl acetate, and Diethyl ether solvent extraction and Water washing" ] }

CAS No.

86282-92-0

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

IUPAC Name

(13E,15S)-15-hydroxyicosa-5,8,11,13,17-pentaenoic acid

InChI

InChI=1S/C20H30O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h3-5,8-11,13-14,17,19,21H,2,6-7,12,15-16,18H2,1H3,(H,22,23)/b5-4?,10-8?,11-9?,13-3?,17-14+/t19-/m0/s1

InChI Key

WLKCSMCLEKGITB-OBTSNDJHSA-N

Isomeric SMILES

CCC=CC[C@@H](/C=C/C=CCC=CCC=CCCCC(=O)O)O

SMILES

CCC=CCC(C=CC=CCC=CCC=CCCCC(=O)O)O

Canonical SMILES

CCC=CCC(C=CC=CCC=CCC=CCCCC(=O)O)O

Pictograms

Irritant

Synonyms

15S-hydroxy-5Z,8Z,11Z,13E,17Z-eicosapentaenoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
15(S)-Hepe
Reactant of Route 2
15(S)-Hepe
Reactant of Route 3
15(S)-Hepe
Reactant of Route 4
15(S)-Hepe
Reactant of Route 5
15(S)-Hepe
Reactant of Route 6
15(S)-Hepe
Customer
Q & A

Q1: What are the allelopathic effects of 15(S)-HEPE produced by Skeletonema costatum?

A1: Research has shown that Skeletonema costatum releases compounds, including this compound, that can inhibit the growth of other algal species like Alexandrium minutum []. Interestingly, this compound also exhibits auto-allelopathic activity, meaning it can inhibit the growth of S. costatum itself []. This suggests a potential role for this compound in regulating algal blooms and influencing phytoplankton community composition.

Q2: How does this compound relate to periodontal inflammation?

A2: While this compound itself wasn't directly investigated, studies analyzing lipid mediator profiles in periodontal inflammation found elevated levels of its precursor, 15-HETE, in patients with periodontitis []. This suggests a potential involvement of the 15-lipoxygenase pathway, responsible for this compound biosynthesis, in the inflammatory process of periodontitis. Further research is needed to elucidate the specific role of this compound in this context.

Q3: What is the role of Cytochrome P450 enzymes in the metabolism of this compound?

A3: Research indicates that Cytochrome P450 (CYP) enzymes play a crucial role in the metabolism of lipid mediators, including those derived from eicosapentaenoic acid (EPA), like this compound []. Specifically, studies using CYP1 triple-knockout mice models demonstrated altered levels of various lipid mediators, including decreased this compound, in response to inflammatory stimuli []. This suggests that CYP enzymes are involved in the biosynthesis and/or inactivation of this compound, influencing its availability and downstream effects.

Q4: Is this compound found in organisms other than mammals?

A4: Yes, research has detected this compound in Drosophila (fruit flies) fed diets enriched with arachidonic acid (ARA) and EPA []. This finding suggests a broader biological relevance of this compound beyond mammals, potentially highlighting its conserved role in various physiological processes across different species.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.